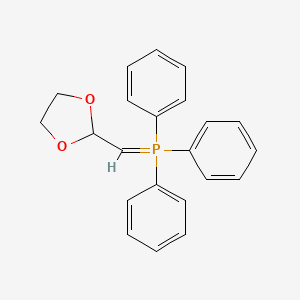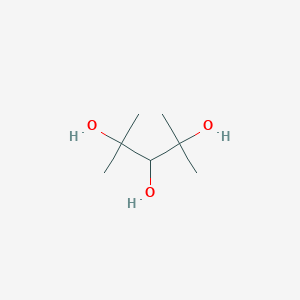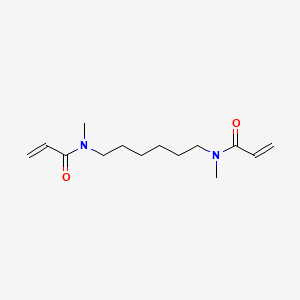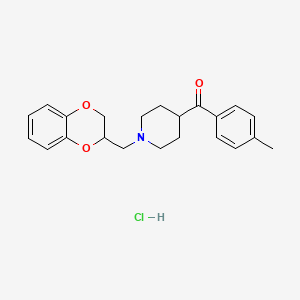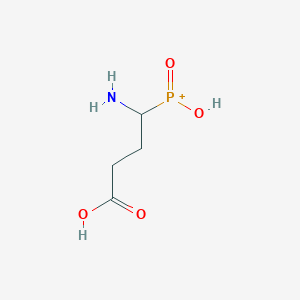
(1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium is a unique organophosphorus compound characterized by the presence of an amino group, a carboxylic acid group, and a hydroxy group attached to a phosphonium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium typically involves the reaction of a phosphonium salt with an appropriate amino acid derivative. One common method is the reaction of triphenylphosphine with an amino acid such as 3-aminopropanoic acid in the presence of a suitable oxidizing agent. The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and solvent choice. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonium ion to a phosphine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylic acid groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides or phosphonate esters.
Reduction: Phosphines or phosphonium salts.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
(1-Amino-3-carboxypropyl)phosphonic acid: Similar structure but lacks the hydroxy group.
(1-Amino-3-carboxypropyl)phosphine oxide: Similar structure but contains a phosphine oxide group instead of a phosphonium ion.
Uniqueness: (1-Amino-3-carboxypropyl)(hydroxy)oxophosphanium is unique due to the presence of the hydroxy group attached to the phosphonium ion, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and enables specific applications that are not possible with similar compounds.
Propiedades
Número CAS |
74333-45-2 |
|---|---|
Fórmula molecular |
C4H9NO4P+ |
Peso molecular |
166.09 g/mol |
Nombre IUPAC |
(1-amino-3-carboxypropyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C4H8NO4P/c5-3(10(8)9)1-2-4(6)7/h3H,1-2,5H2,(H-,6,7,8,9)/p+1 |
Clave InChI |
PHVWUUUCCDTIJU-UHFFFAOYSA-O |
SMILES canónico |
C(CC(=O)O)C(N)[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



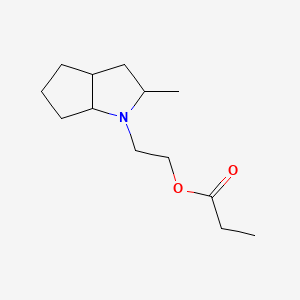




![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)
![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)

